molecular formula C14H20N2O2 B15254690 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid

Cat. No.: B15254690
M. Wt: 248.32 g/mol
InChI Key: XVZUKBRBRZEYLK-UHFFFAOYSA-N
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Description

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid is a chemical compound that features a benzoic acid core with a substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with 1-methylpiperidine in the presence of a suitable coupling agent. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride: Similar structure with a methyl group at the 4-position.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(1-methylpiperidin-4-yl)methyl)amino)benzoic acid: Contains additional pyridine and pyrimidine rings

Uniqueness

3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid

InChI

InChI=1S/C14H20N2O2/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18)

InChI Key

XVZUKBRBRZEYLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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